molecular formula C9H8N2O B1403395 2-Methyl-2H-indazole-6-carboxaldehyde CAS No. 1337881-08-9

2-Methyl-2H-indazole-6-carboxaldehyde

Cat. No. B1403395
CAS RN: 1337881-08-9
M. Wt: 160.17 g/mol
InChI Key: GFBAUFAXHCCIHE-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound with the IUPAC name 2-methyl-2H-indazole-6-carbaldehyde . It has a molecular weight of 160.18 and its InChI code is 1S/C9H8N2O/c1-11-5-8-3-2-7 (6-12)4-9 (8)10-11/h2-6H,1H3 .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-2H-indazole-6-carboxaldehyde are not available, general reactions for the synthesis of 2H-indazoles have been reported . These include transition metal-catalyzed reactions and reductive cyclization reactions .


Physical And Chemical Properties Analysis

2-Methyl-2H-indazole-6-carboxaldehyde is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

2-Methyl-2H-indazole-6-carboxaldehyde shows promise in the development of new antimicrobial agents. Its indazole core is a common motif in compounds with antibacterial properties . Researchers are exploring its potential to create novel drugs that can combat resistant strains of bacteria, which is a growing concern in global health.

Agriculture: Pesticide Development

In agriculture, this compound is being studied for its use in pesticide development. The indazole derivatives are known to exhibit bioactivities that can be effective against pests that threaten crops . The goal is to develop pesticides that are more environmentally friendly and targeted, reducing the harm to non-pest species.

Industrial Chemistry: Material Synthesis

Indazole derivatives, including 2-Methyl-2H-indazole-6-carboxaldehyde, are valuable in synthesizing materials with specific properties. They are used to create polymers and small molecules that have applications in various industries, from automotive to electronics .

Environmental Science: Pollution Remediation

The reactivity of 2-Methyl-2H-indazole-6-carboxaldehyde makes it a candidate for environmental pollution remediation studies. Its ability to participate in various chemical reactions can be harnessed to break down pollutants into less harmful substances .

Material Science: Advanced Functional Materials

In material science, this compound is utilized to develop advanced functional materials. These materials have unique properties, such as conductivity or luminescence, which can be applied in creating new types of sensors or display technologies .

Analytical Chemistry: Chemical Analysis

2-Methyl-2H-indazole-6-carboxaldehyde is also used in analytical chemistry as a reagent or a precursor in the synthesis of more complex molecules used in chemical analysis. It can be part of the synthesis of dyes, indicators, or other compounds that react predictably with specific substances, aiding in their detection and measurement .

Biochemistry Research: Enzyme Inhibition

In biochemistry research, the focus is on the compound’s role in enzyme inhibition. By understanding how it interacts with enzymes, scientists can design inhibitors that regulate biological pathways, which is crucial in the treatment of diseases where such pathways are dysregulated .

Safety and Hazards

The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The future prospects of indazoles as protein kinase inhibitors for the treatment of cancer are also being explored .

properties

IUPAC Name

2-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAUFAXHCCIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278507
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337881-08-9
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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